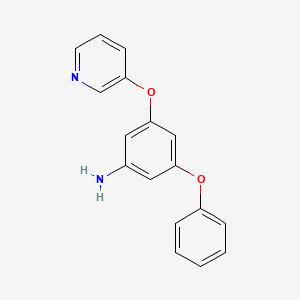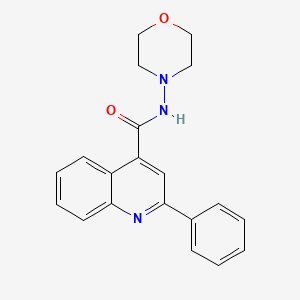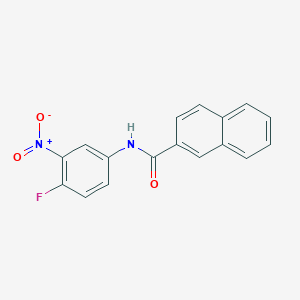
N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that features a naphthalene ring bonded to a carboxamide group, which is further substituted with a 4-fluoro-3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 4-fluoro-3-nitroaniline with naphthalene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.
Major Products Formed
Reduction: N-(4-amino-3-nitrophenyl)naphthalene-2-carboxamide.
Substitution: N-(4-methoxy-3-nitrophenyl)naphthalene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide depends on its specific application. For instance, as a fluorescent probe, it operates through the mechanism of photo-induced electron transfer, where the naphthalene moiety acts as the fluorophore. In pharmacological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-3-nitrophenyl)naphthalene-2-carboxamide
- N-(4-bromo-3-nitrophenyl)naphthalene-2-carboxamide
- N-(4-methoxy-3-nitrophenyl)naphthalene-2-carboxamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide is unique due to the presence of the fluoro substituent, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it distinct from its chloro, bromo, and methoxy analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-15-8-7-14(10-16(15)20(22)23)19-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEORFLZLMYGJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
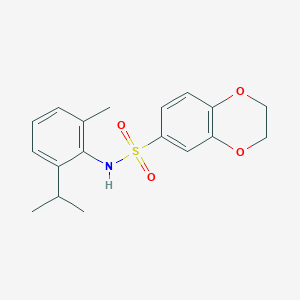
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide](/img/structure/B5849463.png)
![2-[(3-Chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B5849470.png)
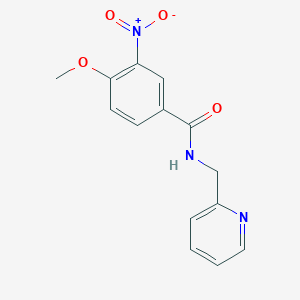
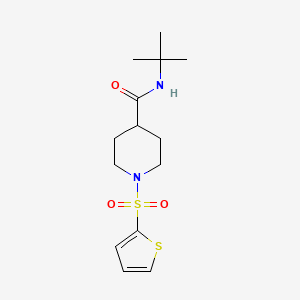
![2-methyl-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B5849501.png)
![2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5849504.png)
![(Z)-[1-Amino-2-(3,4-dimethoxyphenyl)ethylidene]amino 3-methoxybenzoate](/img/structure/B5849511.png)
![4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5849515.png)
![N-(2,5-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5849523.png)
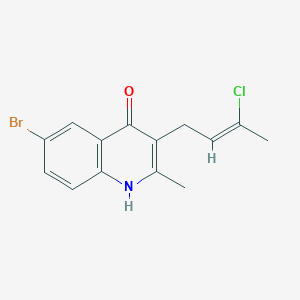
![2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B5849542.png)
